molecular formula C6H3Br2N3 B2840325 5,6-Dibromo-1h-benzotriazole CAS No. 716320-92-2

5,6-Dibromo-1h-benzotriazole

Cat. No. B2840325
CAS RN: 716320-92-2
M. Wt: 276.919
InChI Key: DULRVLLMOREPRG-UHFFFAOYSA-N
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Description

5,6-Dibromo-1h-benzotriazole is a chemical compound with the linear formula C6H3Br2N3 and a molecular weight of 276.919 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Chemical Reactions Analysis

Benzotriazole derivatives, including 5,6-Dibromo-1h-benzotriazole, have been studied for their interactions with the catalytic subunit of human protein kinase CK2 (hCK2α) . They have also been used as starting points for the synthesis of potent CK2 inhibitors .

Scientific Research Applications

Environmental Presence and Degradation

  • Environmental Persistence and Micropollutant Role : Benzotriazoles, including derivatives like 5,6-Dibromo-1H-benzotriazole, are prevalent as organic micropollutants in aquatic environments due to their use as industrial and domestic corrosion inhibitors. Their partial persistence in wastewater treatment is noted, and they undergo various biotransformation mechanisms, including oxidation and hydroxylation (Huntscha et al., 2014).

  • Photochemical Fate and Transformation Products : The photochemical behavior of Benzotriazoles under simulated sunlight reveals significant environmental half-lives and various photolysis products. These findings suggest that sunlight photolysis is a relevant degradation process for these compounds in surface waters (Weidauer et al., 2016).

  • Oxidation by Ferrate(VI) : The oxidation of Benzotriazoles by Ferrate(VI) is studied, demonstrating moderate reaction rates and suggesting the potential for Ferrate(VI) to degrade these compounds in water. This research provides insight into the chemical reactions involved in the degradation of Benzotriazoles (Yang et al., 2011).

Toxicity and Environmental Impact

  • Toxicological Analysis : The study of the toxicity of Benzotriazole and its derivatives to various aquatic species like fish and water fleas highlights the ecological concerns associated with these compounds. The findings indicate significant toxicity, emphasizing the need for understanding their environmental impact (Pillard et al., 2001).

  • Impact on Aquatic Organisms : Research on Daphnia magna exposed to Benzotriazoles reveals effects on molting frequency and endocrine regulation at the molecular level. This study sheds light on the potential endocrine-disrupting properties of Benzotriazoles in aquatic environments (Giraudo et al., 2017).

  • Persistence in Environmental Cycles : The presence and persistence of Benzotriazoles in biosolid-amended soils are investigated, highlighting their slow dissipation rates and enduring presence in soil environments. This research contributes to understanding the long-term environmental fate of these chemicals (Lai et al., 2014).

Analytical and Detection Methods

  • Detection in Water Samples : The development of a sensitive method for tracing Benzotriazoles in water, including drinking and surface water, using Liquid Chromatography and Orbitrap Mass Spectrometry. This method enhances the ability to monitor these compounds in various water sources (LeerdamvanJ. et al., 2009).

  • Voltammetric Sensing of Benzotriazoles : A voltammetric method using screen-printed electrodes is developed for sensing Benzotriazoles in water, aiding in environmental monitoring. This method offers a new approach for detecting these compounds in polluted water sources (Muschietti et al., 2020).

Safety And Hazards

When handling 5,6-Dibromo-1h-benzotriazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical assistance should be sought .

properties

IUPAC Name

5,6-dibromo-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULRVLLMOREPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-1h-benzotriazole

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